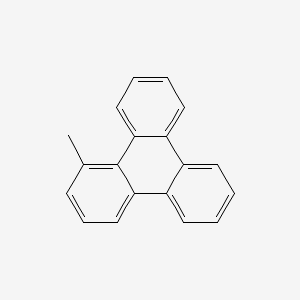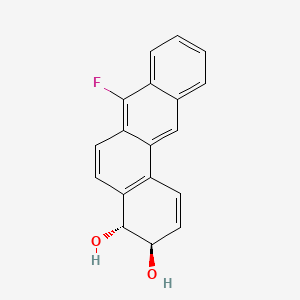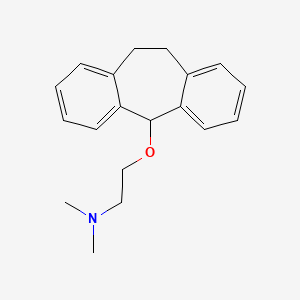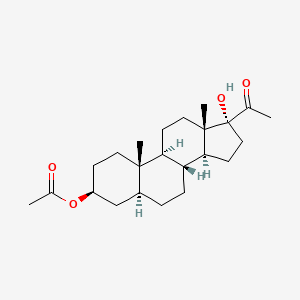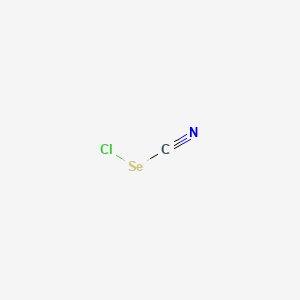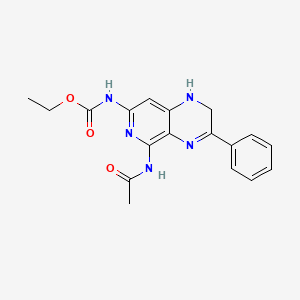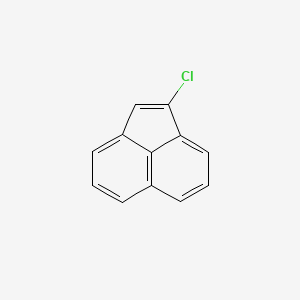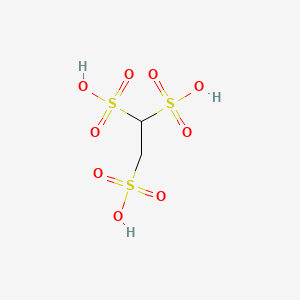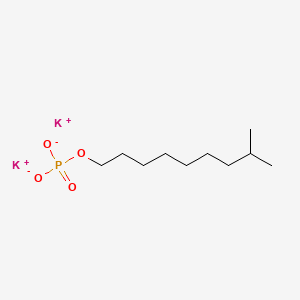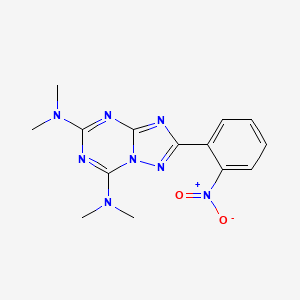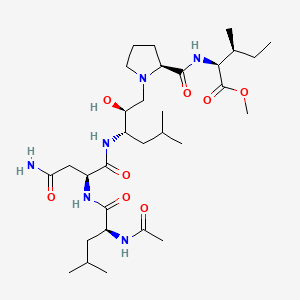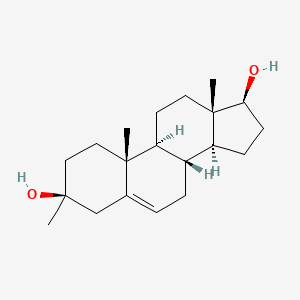
Androstenediol, methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstenediol, methyl, also known as 17α-methylandrostenediol, is a synthetic derivative of androstenediol. It is a steroid hormone that plays a role in the biosynthesis of testosterone and estrogen. This compound is known for its anabolic and androgenic properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol, methyl typically involves the methylation of androstenediol. One common method is the introduction of a methyl group at the 17α position of androstenediol. This can be achieved through chemical reactions involving methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methylation techniques. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Androstenediol, methyl undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Androstenediol, methyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of androstenediol, methyl involves its conversion to active metabolites such as testosterone and estrogen. These metabolites interact with androgen and estrogen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroidogenesis and receptors that mediate hormonal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenediol: The parent compound, less potent in its anabolic and androgenic effects.
Androstenedione: Another precursor in testosterone biosynthesis, with distinct metabolic pathways.
Methandriol: A synthetic derivative with similar anabolic properties but different pharmacokinetics.
Uniqueness
Androstenediol, methyl is unique due to its enhanced oral bioavailability and potency compared to its parent compound, androstenediol
Propriétés
Numéro CAS |
12041-79-1 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
KHLDXKQAXIZYBF-RBZZARIASA-N |
SMILES isomérique |
C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |
SMILES canonique |
CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


